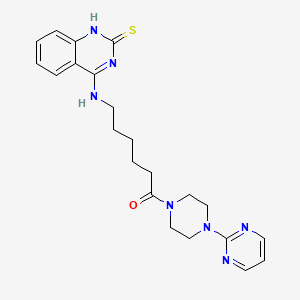

![molecular formula C18H12ClN3OS B2970894 3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole CAS No. 1113114-16-1](/img/structure/B2970894.png)

3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

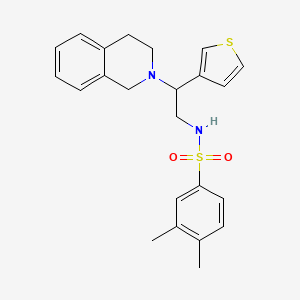

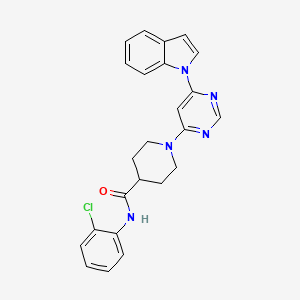

The compound “3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, a phenyl group, a thiazole ring, and an oxadiazole ring . These groups are common in many pharmaceuticals and biologically active compounds, suggesting that this compound might have interesting biological properties.

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The electron-withdrawing chloro group on the phenyl ring could potentially influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis

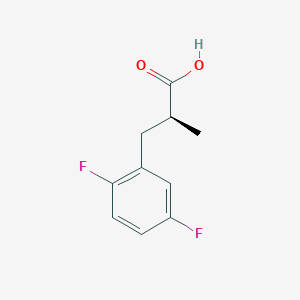

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the chlorophenyl group could undergo nucleophilic aromatic substitution reactions, and the oxadiazole ring could participate in cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the chloro group might increase its lipophilicity, potentially influencing its solubility and permeability .Applications De Recherche Scientifique

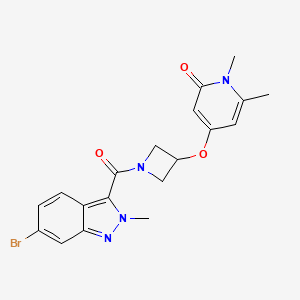

Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds

1,3,4-Oxadiazole derivatives, due to their unique structural features, have shown promise in binding with various enzymes and receptors, leading to a wide array of bioactivities. These compounds have been recognized for their therapeutic potential against various ailments, including cancer, fungal infections, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, and viral diseases. The systematic review by Verma et al. (2019) highlights the medicinal chemistry advancements of 1,3,4-oxadiazole based compounds, underlining their substantial development value in treating different diseases [Verma et al., 2019].

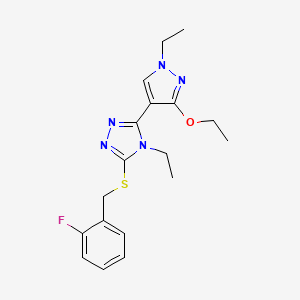

Synthetic and Chemical Transformations

The review by Petrov and Androsov (2013) focuses on the synthetic potential of 4-(2-R-aryl)-1,2,3-chalcogenadiazoles, including thia- and selenadiazoles, for creating various heterocyclic compounds. This synthetic versatility indicates the potential utility of incorporating 3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole derivatives in the synthesis of complex heterocycles, further expanding their application in chemical synthesis [Petrov & Androsov, 2013].

Biological Activity of Heterocyclic Systems

Lelyukh (2019) discusses the pharmacological potential of heterocyclic systems based on 1,3,4-thia(oxa)diazoles, including anti-microbial, anti-inflammatory, analgesic, anti-tumor, anti-tubercular, and antiviral activities. This review underscores the importance of such compounds in medicinal chemistry, suggesting that derivatives of this compound could possess versatile pharmacological potential [Lelyukh, 2019].

Applications in Metal-Ion Sensing

Sharma et al. (2022) review the applications of 1,3,4-oxadiazoles in the development of chemosensors for metal-ion detection. The high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites of these molecules highlight their suitability as metal-ion sensors. This suggests potential research applications of this compound in creating new fluorescent frameworks for metal-ion detection [Sharma et al., 2022].

Orientations Futures

Propriétés

IUPAC Name |

3-(2-chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3OS/c19-14-9-5-4-8-13(14)18-21-16(23-22-18)10-17-20-15(11-24-17)12-6-2-1-3-7-12/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUGSNMSIJJGBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2970814.png)

![5-Fluoro-2-methoxy-3-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2970820.png)

![2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2970825.png)

![4-(3-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2970832.png)